Product packaging for AMG-131 besylate(Cat. No.:CAS No. 849738-78-9)

AMG-131 besylate

Cat. No.: B8822484
CAS No.: 849738-78-9
M. Wt: 672.4 g/mol
InChI Key: ADMLKETZLUWHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of PPARγ Ligands in Metabolic Research

The journey of PPARγ ligands in metabolic research began with the discovery of their crucial role in insulin (B600854) sensitization. jle.com Peroxisome Proliferator-Activated Receptors (PPARs) are key regulators of metabolic pathways, particularly those involving lipid metabolism and energy balance, and have been implicated in the development of insulin resistance and obesity. nih.gov The identification of synthetic ligands that could activate these receptors opened a new chapter in the management of type 2 diabetes mellitus. mdpi.com

First-Generation PPARγ Full Agonists (e.g., Thiazolidinediones)

The first generation of synthetic PPARγ ligands to be widely used clinically were the thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone. nih.govmdpi.com These compounds were identified as high-affinity ligands for PPARγ in the mid-1990s and function as potent full agonists. nih.govjci.org As insulin-sensitizing agents, TZDs effectively improve glycemic control by enhancing the body's response to insulin in key metabolic tissues like adipose tissue, skeletal muscle, and the liver. jle.commdpi.comsci-hub.ru Their mechanism involves binding to and fully activating PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). ingentaconnect.com This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, thereby modulating their transcription to improve glucose and lipid metabolism. tandfonline.comingentaconnect.com

Rationale for Second-Generation Selective Modulators

While effective at improving insulin sensitivity, the clinical use of first-generation TZD full agonists has been constrained by a significant profile of mechanism-based side effects. eurekaselect.comnih.govjci.org These adverse effects include weight gain, fluid retention leading to edema and congestive heart failure, and an increased risk of bone fractures. mdpi.comdiabetesjournals.orgoup.com These limitations prompted a dedicated research effort to develop new classes of PPARγ ligands that could dissociate the desired insulin-sensitizing effects from the undesirable side effects. jle.comnih.gov The goal was to create "selective modulators" (SPPARMs) that could induce a more favorable biological response profile. openrheumatologyjournal.com These second-generation compounds are designed to bind to PPARγ, often in a distinct manner from TZDs, leading to alternative receptor conformations and the selective activation of genes responsible for insulin sensitization, while not affecting those linked to adipogenesis and fluid retention. researchgate.netnih.gov

Contextualization of AMG-131 Besylate within SPPARM Research

This compound emerged from this targeted drug discovery effort as a potent, non-thiazolidinedione SPPARM. nih.govdiabetesjournals.org It was specifically designed to retain the potent glucose-lowering and insulin-sensitizing actions of full agonists while mitigating their characteristic side effects. diabetesjournals.orgnih.gov Unlike the TZD class, AMG-131 is structurally distinct and interacts with the PPARγ ligand-binding pocket in a unique way. medchemexpress.comcapes.gov.br This interaction elicits a distinct pattern of coregulator recruitment, providing a mechanistic basis for its selective modulation. capes.gov.br Research has shown that while it demonstrates comparable efficacy to rosiglitazone in improving glucose tolerance, it has a reduced impact on factors like weight gain and fluid retention in preclinical models. capes.gov.brbioworld.com

Synonyms and Chemical Notations in Academic Literature

In scientific and clinical research literature, this compound is frequently referred to by several synonyms and chemical notations.

The designation INT131 is one of the most common synonyms for this compound. nih.govdiabetesjournals.orgnih.gov It is used extensively in preclinical and clinical study reports detailing its development and pharmacological profile as a selective PPARγ modulator. nih.govcapes.gov.brresearchgate.net INT131 is characterized as a potent SPPARM that binds to PPARγ with high affinity, approximately 20-fold higher than that of rosiglitazone or pioglitazone. nih.govmedchemexpress.com

The compound has also been identified by the notation T131, particularly in earlier research contexts. nih.govcapes.gov.brdrugbank.com Like INT131, T131 refers to the same active molecule designed to selectively modulate PPARγ for the treatment of type 2 diabetes with an improved safety profile compared to first-generation TZDs. bioworld.comdrugbank.com

Research Findings on AMG-131 (INT131)

Table 1: Comparative Binding and In Vitro Activity
CompoundBinding Affinity (Ki)Receptor SelectivityIn Vitro Agonist Efficacy (vs. Rosiglitazone)Effect on Adipocyte Differentiation
AMG-131 (INT131)~10 nM>1000-fold for PPARγ over PPARα, PPARδ~10%Minimal stimulation
Rosiglitazone~200 nM (estimated)Full Agonist100% (Reference)Potent stimulation
Pioglitazone~200 nM (estimated)Full AgonistN/APotent stimulation

Data derived from search results nih.govmedchemexpress.comcapes.gov.br.

Table 2: Preclinical In Vivo Efficacy (Zucker fa/fa Rat Model)
CompoundGlucose Tolerance ImprovementEffect on Baseline InsulinImpact on Heart/Lung Weight & Plasma Volume
AMG-131 (INT131)Comparable to RosiglitazoneReduced, similar to RosiglitazoneLess effect compared to Rosiglitazone
RosiglitazoneMaximal efficacy (Reference)ReducedIncreased

Data derived from search results capes.gov.brbioworld.comchemicalbook.com.

T-0903131

T-0903131, also known as T-131, is a potent, non-thiazolidinedione selective PPARγ modulator (SPPARM). nih.govnih.gov It represents an early developmental stage of the compound later identified as INT131, AMG-131, and CHS-131. researchgate.netnih.govnih.gov The development of T-0903131 was focused on creating a SPPARM that binds to PPARγ with high affinity but activates only a subset of the full spectrum of activities associated with full agonists. nih.gov

Preclinical and early clinical studies investigated its potential as a treatment for type 2 diabetes. bioworld.com Pharmacological studies in animal models demonstrated its efficacy.

Table 1: Preclinical Efficacy of T-131 in Zucker fa/fa Rats

Parameter Effect of T-131 Comparison with Rosiglitazone
Insulin Sensitivity Dose-dependently increased More potent than rosiglitazone
Plasma Insulin Reduced Similar efficacy
Plasma Glucose Reduced Similar efficacy
Plasma Triglycerides Reduced Similar efficacy
Plasma Nonesterified Fatty Acids (NEFA) Reduced Similar efficacy
Plasma Adiponectin Increased Rosiglitazone had greater effects

Data from pharmacological studies in Zucker fa/fa rats. bioworld.com

Early human studies also explored different salt formulations of the compound. A study in healthy volunteers compared T-131 hydrochloride with T-131 besylate. The besylate form was found to have less pharmacokinetic variability and better drug exposure. bioworld.com Further studies in healthy male volunteers showed that T-0903131 dose-dependently increased levels of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. bioworld.combioworld.com

CHS-131

CHS-131 is the designation for the same selective PPARγ modulator previously known as T-0903131 and INT131. multiplesclerosisnewstoday.comchemicalbook.com As a SPPARM, it is designed to be a non-immunosuppressive agent with potent anti-inflammatory activity that can cross the blood-brain barrier. neurology.org Research on CHS-131 has expanded beyond diabetes to include inflammatory conditions such as multiple sclerosis (MS) and nonalcoholic steatohepatitis (NASH). neurology.orggubra.dk

In a Phase 2b clinical trial involving patients with relapsing-remitting multiple sclerosis (RRMS), CHS-131 demonstrated a significant reduction in inflammatory brain lesions. neurology.orgmedpagetoday.com

Table 2: Phase 2b Study of CHS-131 in Relapsing-Remitting Multiple Sclerosis (6 months)

Outcome Placebo (n=69) CHS-131 1mg (n=70) CHS-131 3mg (n=70)
Mean Number of New Contrast-Enhancing Lesions 7.8 7.6 4.2
Reduction vs. Placebo - 21% (not significant) 52% (p=0.003)
Annualized Relapse Rate 0.35 0.28 (24% lower) 0.26 (33% lower)
Cortical Volume Loss from Baseline 1.1% Not significantly different 0.7% (34.2% reduction)

Data from a randomized, double-blind, multicenter study. neurology.orgmedpagetoday.com

The potential of CHS-131 has also been investigated in the context of liver disease. In a diet-induced obese mouse model of NASH, CHS-131 showed improvements in liver histopathology and metabolic parameters. gubra.dkbu.edunih.gov

Table 3: Effects of CHS-131 in a Mouse Model of NASH

Parameter Effect of CHS-131 Treatment
Insulin Sensitivity Improved
Fasting Insulin Lowered
Plasma Total Cholesterol Improved
Plasma Triglycerides Improved
Plasma Adiponectin Increased
Liver Histology (NAFLD Activity Score) Improved
Hepatic Fibrosis Markers Tended to reduce
Hepatic Lipid Composition Shifted to triacylglycerols with shorter fatty acid chains
Adipose Tissue Gene Expression Decreased expression of genes for fatty acid synthesis and inflammation

Data from a study in biopsy-confirmed diet-induced obese NASH mice. gubra.dkbu.edunih.govnih.gov

These findings suggest that CHS-131 improves liver health by altering the hepatic lipidome, reducing insulin resistance, and improving lipid metabolism and inflammation in adipose tissue. bu.edunih.gov

Table of Mentioned Compounds

Compound Name
This compound
T-0903131
CHS-131
INT131
Rosiglitazone
Pioglitazone
Troglitazone
RXR (Retinoid X receptor)
T-131
T-131 hydrochloride
T-131 besylate
Adiponectin
MRL24
SR1664
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)
15-hydroxy-eicosatetraenoic acid (15-HETE)
Eicosapentaenoic acid
Docosahexaenoic acid
Nitrolinoleic acid
LPA (Lysophosphatidic acid)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

849738-78-9

Molecular Formula

C27H18Cl4N2O6S2

Molecular Weight

672.4 g/mol

IUPAC Name

benzenesulfonic acid;2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide

InChI

InChI=1S/C21H12Cl4N2O3S.C6H6O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15;7-10(8,9)6-4-2-1-3-5-6/h1-11,27H;1-5H,(H,7,8,9)

InChI Key

ADMLKETZLUWHLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Molecular Target and Receptor Biology of Amg 131 Besylate

The primary molecular target of AMG-131 besylate is the peroxisome proliferator-activated receptor gamma (PPARγ), a protein that plays a crucial role in regulating gene expression.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a member of the nuclear receptor superfamily, a class of proteins that act as ligand-activated transcription factors. uth.edunih.gov These receptors are instrumental in converting cellular signals into transcriptional responses, thereby controlling a wide array of biological processes including metabolism, growth, and differentiation. uth.edunih.gov The activation of PPARγ is central to its function in modulating glucose and lipid metabolism. uth.edu

Nuclear Receptor Family and Transcriptional Regulation

As part of the nuclear receptor family, PPARγ modulates gene expression by binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. creative-diagnostics.comnih.gov This binding event is a critical step in the initiation of gene transcription. The process is ligand-dependent, meaning the receptor must first be activated by a binding molecule, or ligand, to exert its effect. nih.gov Upon activation, the receptor undergoes a conformational change that facilitates its interaction with other proteins to either enhance or repress the transcription of specific genes. nih.govresearchgate.net

Functional Domains and Ligand-Binding Pocket

PPARγ possesses several functional domains, including a DNA-binding domain and a ligand-binding domain (LBD). creative-diagnostics.com The LBD contains a "Y"-shaped pocket where ligands, such as this compound, can bind. medchemexpress.com This binding event is crucial as it stabilizes the receptor's structure, particularly the activation function-2 (AF-2) helix, which is essential for the recruitment of coactivator proteins. nih.gov While AMG-131 binds within the same general pocket as other PPARγ agonists like thiazolidinediones (TZDs), it occupies a unique space and establishes distinct contact points with the receptor. researchgate.netmedchemexpress.com

Association with Retinoid X Receptor (RXR)

For its transcriptional activity, PPARγ must form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). creative-diagnostics.comnih.gov This PPARγ/RXR heterodimer is the functional unit that binds to PPREs on the DNA. nih.gov The formation of this complex is essential for the subsequent steps in gene regulation. nih.gov The activity of the heterodimer can be influenced by ligands that bind to either PPARγ or RXR, and the presence of both can lead to a cooperative effect on gene transactivation. nih.gov

Coregulator Recruitment and Gene Transcription Modulation

Once the ligand-activated PPARγ/RXR heterodimer is bound to the PPRE, it serves as a platform for the recruitment of other proteins known as coregulators. researchgate.net In the absence of a ligand, the heterodimer may be bound by corepressor proteins, which silence gene transcription. mdpi.com Ligand binding induces a conformational change that causes the release of these corepressors and the recruitment of coactivators. nih.govnih.gov These coactivator complexes then modify the chromatin structure, making the DNA more accessible for the transcriptional machinery, ultimately leading to the modulation of target gene expression. wikipedia.org

Selectivity Profile of this compound for PPARγ

This compound is characterized as a selective PPARγ modulator (SPPARM), distinguishing it from other classes of PPAR agonists. researchgate.netmedchemexpress.com

Differentiation from Pan-PPAR Agonists

Unlike pan-PPAR agonists, which activate multiple PPAR subtypes (PPARα, PPARβ/δ, and PPARγ), this compound exhibits high selectivity for PPARγ. medchemexpress.commdpi.com Research indicates that it has over 1000-fold greater selectivity for PPARγ compared to PPARα and PPARδ. medchemexpress.com This high degree of selectivity is a key feature of its molecular profile. Pan-PPAR agonists, by activating multiple receptor subtypes, can influence a broader range of biological pathways. mdpi.com In contrast, the targeted action of this compound is designed to engage primarily the pathways regulated by PPARγ. researchgate.netnih.gov This selectivity is attributed to the unique way it interacts with the ligand-binding pocket of PPARγ, leading to a specific pattern of gene expression that may differ from that induced by less selective or full agonists. researchgate.net

FeatureThis compoundPan-PPAR Agonists
Primary Target PPARγPPARα, PPARβ/δ, PPARγ
Selectivity High for PPARγ (>1000-fold vs α, δ) medchemexpress.comActivates multiple PPAR subtypes
Binding Binds to PPARγ LBD medchemexpress.comBinds to LBD of multiple PPARs
Mechanism Selective PPARγ modulation medchemexpress.comBroad activation of PPARs

Comparative Selectivity Against PPARα and PPARδ

A key characteristic of this compound is its high selectivity for the PPARγ isoform over the other two peroxisome proliferator-activated receptor isoforms, PPARα and PPARδ. nih.govexplorationpub.com Research findings indicate that this compound exhibits a greater than 1000-fold selectivity for PPARγ compared to both PPARα and PPARδ. nih.govmedchemexpress.com

Detailed binding assays have shown that even at a concentration of 10 μM, which is 1000 times its Ki for PPARγ, AMG-131 does not bind to either PPARα or PPARδ. medchemexpress.com This high degree of selectivity is a critical aspect of its design, aiming to minimize the off-target effects that could arise from activating the other PPAR isoforms, which are involved in different physiological pathways such as fatty acid oxidation (PPARα) and cellular proliferation and differentiation (PPARδ). explorationpub.com

The following tables summarize the binding affinity and selectivity of this compound for the different PPAR isoforms.

Table 1: Binding Affinity of AMG-131 for PPARγ

CompoundTarget ReceptorBinding Affinity (Ki)
AMG-131 (INT131)PPARγ~10 nM

This table shows the high-affinity binding of AMG-131 to its primary molecular target, PPARγ. nih.govmedchemexpress.com

Table 2: Comparative Selectivity of AMG-131

CompoundSelectivity for PPARγ over PPARαSelectivity for PPARγ over PPARδ
AMG-131 (INT131)>1000-fold>1000-fold

This table illustrates the pronounced selectivity of AMG-131 for the γ isoform of the PPAR receptor compared to the α and δ isoforms. nih.govmedchemexpress.com

Mechanism of Action: a Deeper Elucidation of Pparγ Modulation by Amg 131 Besylate

Binding Characteristics within the PPARγ Ligand-Binding Pocket

The interaction of AMG-131 besylate with the PPARγ ligand-binding pocket is a key determinant of its unique pharmacological profile. medchemexpress.commedchemexpress.com

While this compound binds within the same general ligand-binding pocket as TZDs, it occupies a unique space within this pocket. medchemexpress.comnih.govmedchemexpress.com This distinct occupancy is a crucial feature that differentiates it from the glitazone class of drugs. nih.gov The Y-shaped ligand-binding pocket of PPARγ consists of two main regions: the "AF-2 pocket" near helix 12 and the "Ω-pocket" near helix 3, the Ω-loop, and the β-sheet. mdpi.com Full agonists typically form a hydrogen bond with Tyr473 in the AF-2 pocket, which is critical for robust receptor activation. mdpi.com

This compound establishes unique contact points with the PPARγ receptor, differing from those of TZDs. medchemexpress.comnih.govmedchemexpress.com X-ray crystallography studies have revealed that this compound's interaction is characterized primarily by hydrophobic contacts within the ligand-binding pocket. nih.gov This is in contrast to full agonists which often form direct hydrogen bonds with key residues. nih.gov This alternative binding mode leads to a different conformational change in the PPARγ receptor. nih.gov

A critical distinction in the mechanism of this compound lies in its interaction with the activation helix (helix 12) of PPARγ. nih.govnih.gov Full agonists typically engage in direct hydrogen-bonding interactions with key residues in helix 12, which is a hallmark of their strong agonistic activity. nih.gov In contrast, this compound does not form these direct hydrogen bonds. nih.gov

Mutagenesis studies have highlighted the importance of this differential interaction. For instance, the residue Tyr473 in helix 12 is essential for the receptor activation induced by rosiglitazone (B1679542), but it is not essential for the function of this compound. nih.govfrontiersin.org This suggests that this compound can activate PPARγ through a mechanism that is independent of this key interaction point for full agonists, contributing to its distinct pharmacological profile. nih.gov This differential interaction with helix 12 leads to a unique pattern of coregulator recruitment to PPARγ. nih.gov

Unique Contact Points with the Receptor

Ligand Affinity and Displacement Studies

The affinity of this compound for the PPARγ receptor and its ability to displace other ligands are key indicators of its potency and selectivity.

Research has demonstrated that this compound effectively displaces the full agonist rosiglitazone from the PPARγ receptor. nih.govresearchgate.net This displacement indicates that this compound competes for and binds with high affinity to the same receptor. nih.gov

This compound exhibits a high binding affinity for PPARγ, with a reported inhibitory constant (K_i) of approximately 10 nM. medchemexpress.comnih.govresearchgate.net This demonstrates a significantly higher affinity—about 20-fold greater—than that of either rosiglitazone or pioglitazone. nih.govresearchgate.net Furthermore, this compound is highly selective for PPARγ, showing over 1000-fold greater selectivity for PPARγ compared to other PPAR isoforms like PPARα and PPARδ. medchemexpress.comresearchgate.net

Interactive Data Table: Affinity and Selectivity of PPARγ Ligands

Compound K_i for PPARγ (nM) Fold Affinity vs. Rosiglitazone/Pioglitazone Selectivity for PPARγ vs. PPARα/δ
This compound ~10 medchemexpress.comnih.govresearchgate.net ~20-fold higher nih.govresearchgate.net >1000-fold medchemexpress.comresearchgate.net
Rosiglitazone Higher than AMG-131 - Lower than AMG-131
Pioglitazone Higher than AMG-131 - Lower than AMG-131

Displacement of Full Agonists (e.g., Rosiglitazone, Pioglitazone)

Differential Modulation of PPARγ Activity

This compound, also known as INT131, is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that demonstrates a distinct and nuanced regulation of the receptor's activity. researchgate.netnih.gov This differential modulation separates it from full PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs. nih.govdrugbank.com AMG-131 was specifically designed to bind with high affinity to PPARγ but to activate only a subset of the receptor's full range of activities. nih.gov This approach aims to retain the therapeutic benefits associated with PPARγ activation while minimizing undesirable side effects. nih.govmdpi.com

Separation of Receptor Responses: Context-Dependent Activity

The functional effects of this compound on PPARγ are highly dependent on the specific cellular environment. researchgate.netnih.gov Unlike full agonists that cause a broad activation of PPARγ, the activity of AMG-131 is contingent upon the specific co-activator and co-repressor proteins present in a particular cell type. researchgate.netnih.gov This context-dependent mechanism allows for a separation of the receptor's downstream responses. researchgate.net

When a ligand like AMG-131 binds to PPARγ, it induces a specific conformational change in the receptor. nih.gov This altered shape determines how the receptor interacts with various regulatory proteins (cofactors). nih.gov Because the assortment of available cofactors varies between different cell types, the ultimate biological response to AMG-131 is also cell-specific. nih.gov For example, in certain cells, AMG-131 may effectively promote anti-inflammatory gene expression while having a lesser effect on genes that regulate fat cell formation (adipogenesis). nih.govresearchgate.net This selective recruitment of cofactors is a key feature of its mechanism, enabling a more targeted modulation of PPARγ activity compared to the more uniform activation by full agonists. researchgate.netnih.gov

Subset Activation of PPARγ Functions

A defining characteristic of this compound is its ability to activate only a select portion of PPARγ's functions, a direct result of its context-dependent nature. nih.gov Full agonists typically trigger a wide spectrum of PPARγ's transcriptional activities. researchgate.net In contrast, AMG-131 promotes a more restricted profile of gene expression. researchgate.net

Research has demonstrated this selective action. For instance, in vitro assays show that while AMG-131 can activate PPARγ, its efficacy in doing so is only about 10% of that seen with the full agonist rosiglitazone in certain reporter gene assays. nih.gov Similarly, its ability to recruit coactivators important for adipocyte differentiation, such as DRIP205, is significantly lower than that of full agonists. nih.govnih.gov This leads to minimal stimulation of adipocyte differentiation and triglyceride accumulation in cultured cells. nih.gov However, it shows more potent agonistic activity on other sets of target genes that may directly influence insulin (B600854) sensitivity. researchgate.net This selective activation provides a mechanistic basis for its distinct pharmacological profile, aiming to separate the desired anti-diabetic effects from side effects like weight gain and fluid retention. nih.govresearchgate.net

The table below illustrates the differential effects of AMG-131 on various PPARγ-regulated processes compared to a full agonist.

Function/ProcessFull PPARγ Agonist (e.g., Rosiglitazone)This compound (INT131)
Receptor Transactivation High (Full Agonist)Low/Partial (e.g., ~10% of full agonist) nih.gov
Adipocyte Differentiation Strong StimulationMinimal Stimulation nih.govresearchgate.net
Coactivator Recruitment (e.g., DRIP205) Strong RecruitmentDecreased Recruitment nih.govnih.gov
Glucose Tolerance Improvement High EfficacyHigh Efficacy researchgate.net
Fluid Retention/Hemodilution PresentReduced Effect researchgate.net

Preclinical Pharmacological Characterization of Amg 131 Besylate

In Vitro Studies of PPARγ Activation

In vitro studies have been instrumental in elucidating the molecular interactions between AMG-131 and its target, the PPARγ nuclear receptor. These studies have revealed a distinct pharmacological profile compared to traditional full agonists. researchgate.net

Transcriptional potency assays have demonstrated that AMG-131 is a high-affinity ligand for PPARγ. It binds to the receptor and displaces the full agonist rosiglitazone (B1679542) with a high degree of potency. nih.govmedchemexpress.com Specifically, it exhibits an approximate 20-fold higher binding affinity for PPARγ than either rosiglitazone or pioglitazone. nih.gov The selectivity for PPARγ is significant, with over 1000-fold greater selectivity for PPARγ compared to other PPAR isoforms, PPARα and PPARδ. nih.govmedchemexpress.com

Cell-based functional assays have shown that AMG-131's interaction with PPARγ leads to a unique pattern of recruiting coregulator proteins, which are crucial for modulating gene transcription. researchgate.net For instance, in one assay, AMG-131 facilitated the recruitment of the PPARγ co-activator DRIP-205, but only to about 25% of the maximal level achieved by the full agonist rosiglitazone. bioworld.com This demonstrates its partial agonist activity.

Assay TypeFindingReference CompoundCitation
Binding Affinity (Ki) ~10 nMRosiglitazone, Pioglitazone nih.govmedchemexpress.com
Selectivity >1000-fold for PPARγPPARα, PPARδ nih.govmedchemexpress.com
Co-activator Recruitment (DRIP-205) EC50 = 0.004 µM (to 25% of max)Rosiglitazone bioworld.com
Co-activator Displacement (DRIP-205) IC50 = 0.015 µMRosiglitazone bioworld.com

This table summarizes the in vitro transcriptional potency of AMG-131 besylate.

The dose-response profile of AMG-131 is characteristic of a selective PPARγ modulator, where the biological response is dependent on the specific cellular context and the gene being regulated. researchgate.netnih.gov Unlike full agonists, which activate a broad range of receptor responses in concert as the dose increases, AMG-131 allows for the separation of these effects. researchgate.netnih.gov

Increasing concentrations of AMG-131 can lead to significant increases in responses associated with therapeutic antidiabetic actions, such as improved insulin (B600854) sensitivity, without a proportional increase in the activation of pathways linked to undesirable effects. researchgate.netnih.gov For example, in adipocyte cell cultures, AMG-131 showed only minimal stimulation of adipocyte differentiation and partially activated PPARγ target genes related to adipogenesis. researchgate.net In contrast, it demonstrated more pronounced agonistic activity on a different set of target genes thought to have a direct influence on insulin sensitivity. researchgate.net This differential activation provides a mechanistic basis for its distinct pharmacological profile. researchgate.net

Transcriptional Potency Assays

In Vivo Efficacy in Animal Models of Metabolic Dysregulation

The efficacy of this compound has been evaluated in various preclinical animal models designed to replicate human metabolic diseases. walshmedicalmedia.comnih.gov These studies are crucial for translating in vitro findings into a physiological context.

AMG-131 has demonstrated robust efficacy in animal models of insulin resistance and type 2 diabetes mellitus (T2DM). researchgate.netnih.govmedkoo.com Research has utilized diet-induced obese (DIO) mice, which develop insulin resistance, and Zucker (fa/fa) rats, a genetic model of obesity and diabetes. researchgate.netnih.gov In these models, treatment with AMG-131 has consistently led to improvements in glucose metabolism and insulin sensitivity. researchgate.netnih.govresearchgate.net

The oral glucose tolerance test (OGTT) is a standard procedure used to assess how effectively the body processes a glucose load. mayoclinic.orgwikipedia.orgracgp.org.au In preclinical studies, AMG-131 has shown significant effects on improving glucose clearance.

In studies involving Zucker (fa/fa) rats, a 14-day treatment period with AMG-131 led to a marked improvement in glucose tolerance. researchgate.net The maximal efficacy observed in enhancing plasma glucose clearance during an OGTT was comparable to that of the full agonist rosiglitazone. medchemexpress.comresearchgate.net

Animal ModelTestOutcomeComparisonCitation
Zucker (fa/fa) rats Oral Glucose Tolerance TestImproved glucose toleranceMaximal efficacy similar to Rosiglitazone medchemexpress.comresearchgate.net

This table shows the effect of this compound on glucose clearance in an animal model.

A key therapeutic goal in treating T2DM is to enhance the body's sensitivity to insulin. researchgate.net Preclinical studies have shown that AMG-131 positively impacts insulin sensitivity. In diet-induced obese mice, treatment with AMG-131 enhanced systemic insulin sensitivity, which was evidenced by significantly lower insulin levels in the fasted state. nih.gov This reduction in baseline insulin levels was similar to the effect observed with rosiglitazone treatment, indicating an improvement in the animals' insulin sensitivity. medchemexpress.com

The mechanism for this improved insulin action involves the normalization of signaling pathways within key metabolic tissues. nih.gov In DIO mice, insulin-stimulated phosphatidylinositol 3-kinase (PI3K) activity, a critical step in the insulin signaling cascade, was significantly impaired in skeletal muscle and adipose tissue. nih.gov Treatment with AMG-131 completely restored this activity, suggesting that the compound normalizes obesity-related defects in insulin action. nih.gov

Models of Insulin Resistance and Type 2 Diabetes Mellitus

Comparison of Potency to Thiazolidinedione Full Agonists

Preclinical evaluations were designed to compare the potency and activity of AMG-131 with full PPARγ agonists, such as thiazolidinediones (TZDs). researchgate.netnih.gov Unlike full agonists which activate a wide range of PPARγ-mediated effects in a linked manner, selective modulators like AMG-131 are designed to elicit only a subset of these responses. researchgate.net This selective modulation allows for the separation of desired therapeutic actions, such as insulin sensitization, from undesired effects. researchgate.netnih.gov

In preclinical diabetes models, AMG-131 demonstrated superior potency compared to the TZD rosiglitazone (Avandia). drugbank.com Studies in Zucker fatty rats, a model for obesity and type 2 diabetes, showed that both INT131 (AMG-131) and rosiglitazone effectively reduced glucose levels over a 14-day treatment period. nih.gov The compound was specifically engineered using preclinical models to achieve strong efficacy in lowering glucose and insulin, with minimal activity on pathways linked to side effects like adipogenesis and edema that are common with TZD full agonists. researchgate.netnih.gov

A 24-week clinical study later confirmed these preclinical findings, demonstrating that INT131 (AMG-131) provided dose-dependent reductions in HbA1c that were statistically non-inferior to 45 mg of the TZD pioglitazone. nih.gov Notably, the effective doses of INT131 resulted in less edema, weight gain, and hemodilution compared to pioglitazone, consistent with its design as a SPPARM. nih.gov

Interactive Data Table: Potency Comparison in Preclinical Models

CompoundModelKey FindingReference
AMG-131 (T131)General PreclinicalSuperior potency compared to Avandia (rosiglitazone). drugbank.com
INT131 (AMG-131)Zucker Fatty RatReduced glucose levels, comparable to rosiglitazone. nih.gov

Models of Nonalcoholic Steatohepatitis (NASH) and Obesity

The efficacy of AMG-131 (also referred to as CHS-131) has been evaluated in a diet-induced obese (DIO) and biopsy-confirmed mouse model of nonalcoholic steatohepatitis (NASH), a condition often associated with obesity and metabolic syndrome. larvol.comgubra.dknih.gov In this model, mice were fed a diet high in fat (with trans-fat), fructose, and cholesterol to induce the key features of NASH. gubra.dk

Hepatic Histopathology Improvements

Treatment with CHS-131 in the DIO-NASH mouse model resulted in significant improvements in liver histology. larvol.comgubra.dk These beneficial changes included a reduction in lobular inflammation and hepatocyte ballooning, which are hallmark features of NASH. larvol.com Furthermore, the treatment led to a decrease in markers associated with hepatic fibrosis, such as a reduction in liver content of Col1a1 and α-SMA. gubra.dk These findings suggest that CHS-131 can be an effective agent in improving the histological characteristics of NASH. larvol.com

Interactive Data Table: Histopathological Improvements in NASH Mouse Model

Histological ParameterEffect of CHS-131 TreatmentReference
Lobular InflammationReduced larvol.com
Hepatocyte BallooningReduced larvol.com
Hepatic Fibrosis Markers (Col1a1, α-SMA)Decreased gubra.dk
Gene Expression Modulation in Fatty Acid Metabolism

The therapeutic effects of CHS-131 in the NASH model are linked to its ability to modulate the expression of genes involved in fatty acid metabolism. larvol.comgubra.dk PPARs are key nuclear receptors that regulate the transcription of genes involved in both lipid synthesis and breakdown. mdpi.comnih.gov

Treatment with CHS-131 in DIO-NASH mice led to an increased expression of genes that stimulate the oxidation of fatty acids. larvol.comgubra.dk Fatty acid oxidation is a critical mitochondrial process for energy production, and its enhancement can help reduce the lipid accumulation that characterizes fatty liver disease. nih.govnih.gov The expression of genes involved in this pathway is often dysregulated in metabolic diseases. nih.govplos.org The upregulation of fatty acid oxidation genes by CHS-131 suggests a mechanism for clearing excess lipids from the liver. larvol.comgubra.dk

The study also revealed that CHS-131 treatment enhanced the expression of genes associated with the "browning" of adipose tissue. larvol.comgubra.dk The browning of white fat is a process that increases its metabolic activity and thermogenic potential, which can contribute to improved systemic metabolism. biorxiv.orgnih.govnih.gov The induction of browning genes by CHS-131 points to an additional mechanism through which it exerts its beneficial metabolic effects, likely by improving adipose tissue function and, indirectly, liver health. larvol.com

Interactive Data Table: Gene Expression Changes in Adipose Tissue of NASH Mice

Gene CategoryEffect of CHS-131 TreatmentImplicationReference
Fatty Acid OxidationIncreased expressionStimulates lipid breakdown larvol.comgubra.dk
BrowningIncreased expressionEnhances metabolic activity of fat larvol.comgubra.dk
Fatty Acid SynthesisDecreased expressionReduces lipid production larvol.com
Triglyceride SynthesisDecreased expressionReduces lipid storage larvol.com
InflammationDecreased expressionReduces adipose tissue inflammation larvol.com
Decreased Fatty Acid and Triglyceride Synthesis Gene Expression

In preclinical investigations, this compound, also known as CHS-131, has demonstrated a significant impact on the genetic pathways governing lipid metabolism. nih.gov A key finding from a study involving diet-induced obese (DIO) and biopsy-confirmed nonalcoholic steatohepatitis (NASH) mice was the compound's ability to decrease the expression of genes responsible for the synthesis of fatty acids and triglycerides in adipose tissue. nih.gov This modulation of gene expression points to a mechanism that could underlie its therapeutic effects on metabolic disorders.

The study observed that treatment with CHS-131 led to a down-regulation of specific genes that are crucial for lipogenesis. nih.gov Fatty acid synthase (FAS) is a central enzyme in the de novo synthesis of fatty acids, and its gene expression is a critical control point in this pathway. nih.gov The research showed that CHS-131 treatment resulted in decreased expression of genes promoting fatty acid and triglyceride synthesis within the adipose tissue of the animal models. nih.gov This effect is significant as dysregulated fatty acid synthesis is a hallmark of various metabolic diseases. foodandnutritionresearch.net

The table below summarizes the key findings related to the gene expression changes in adipose tissue following treatment with this compound in the preclinical model.

Table 1: Effect of AMG-131 (CHS-131) on Adipose Tissue Gene Expression in DIO-NASH Mice

Genetic Pathway Effect of AMG-131 Treatment Reference
Fatty Acid Synthesis Decreased expression of promoting genes nih.gov
Triglyceride Synthesis Decreased expression of promoting genes nih.gov
Inflammation Decreased expression of promoting genes nih.gov
Fatty Acid Oxidation Increased expression of stimulating genes nih.gov

This table illustrates the modulatory effects of AMG-131 on gene expression in key metabolic and inflammatory pathways within adipose tissue, based on data from a preclinical study in DIO-NASH mice.

Modulation of Adipose Tissue Metabolism and Inflammation

Adipose tissue is a critical regulator of systemic metabolism and is deeply involved in the inflammatory processes associated with metabolic diseases like obesity and type 2 diabetes. e-dmj.orgnih.gov Dysfunctional adipose tissue can lead to insulin resistance, lipid overload, and a state of chronic low-grade inflammation. e-dmj.orgmdpi.com Preclinical studies have shown that this compound (CHS-131) favorably modulates both metabolism and inflammation in adipose tissue. nih.govlarvol.com

In a study using a mouse model of obesity and NASH, treatment with CHS-131 led to significant improvements in lipid metabolism and a reduction in inflammation within adipose tissue. nih.gov The compound was found to decrease the expression of genes that promote inflammation. nih.gov This anti-inflammatory effect is crucial, as chronic inflammation in adipose tissue is a known contributor to systemic insulin resistance and other metabolic complications. nih.govfrontiersin.org

Furthermore, the modulation of adipose tissue metabolism by CHS-131 was not limited to reducing inflammation. The compound also increased the expression of genes that stimulate fatty acid oxidation and "browning" of adipose tissue. nih.gov The browning of white adipose tissue is a process that increases energy expenditure, which can contribute to improved metabolic health. By promoting fatty acid oxidation, CHS-131 helps to reduce the lipid burden in the body. These combined effects on improving lipid metabolism and reducing inflammation in adipose tissue highlight the potential of AMG-131 as a therapeutic agent for metabolic diseases. nih.gov

Biomarker Responses to this compound

Stimulation of Adiponectin Levels in Preclinical Models

Adiponectin is an adipokine, a hormone secreted by adipose cells, that plays a protective role in metabolic health through its anti-inflammatory and insulin-sensitizing properties. mdpi.comfrontiersin.org Low levels of adiponectin are often associated with obesity and insulin resistance. Preclinical studies have consistently demonstrated that this compound (also referred to as INT131 or CHS-131) stimulates an increase in circulating adiponectin levels. nih.govresearchgate.netnih.gov

In a study with diet-induced obese (DIO) and biopsy-confirmed NASH mice, treatment with CHS-131 resulted in increased plasma adiponectin levels. nih.gov This finding is significant because higher adiponectin levels are linked to improved insulin sensitivity and a better metabolic profile. The ability of AMG-131 to increase this key beneficial adipokine is a notable component of its preclinical pharmacological profile.

Table 2: Adiponectin Response to AMG-131 in Preclinical Models

Preclinical Model Compound Name Used Observed Effect on Adiponectin Reference
DIO-NASH Mice CHS-131 Increased plasma levels nih.gov

This table summarizes the consistent finding of increased adiponectin levels in response to AMG-131 treatment across different preclinical studies and compound designations.

Structure Activity Relationship Sar and Rational Drug Design of Amg 131 Besylate Analogs

Identification of a Novel Chemical Class: Diarylsulfonamide Partial Agonists

The discovery of AMG-131 originated from the identification of a novel chemical class known as diarylsulfonamide partial agonists. larvol.comdrugbank.commedchemexpress.com These compounds were developed as selective PPARγ modulators (SPPARγMs), designed to offer a distinct pharmacological profile compared to the full agonists of the thiazolidinedione (TZD) class. researchgate.netlarvol.com The diarylsulfonamide scaffold provided a unique structural foundation that allows for partial agonism, which is the ability to elicit a submaximal response from the PPARγ receptor. patsnap.com This partial activation is a key characteristic, aiming to retain the therapeutic benefits of PPARγ modulation while potentially minimizing the adverse effects associated with full agonists. researchgate.netpatsnap.com The diarylsulfonamide-based modulators, exemplified by INT131, represent a paradigm shift towards selective receptor modulation to achieve a better therapeutic index. patsnap.com

Elucidation of Key Structural Moieties for PPARγ Transcriptional Potency

The sulfonamide linker is a critical component of the diarylsulfonamide scaffold, essential for the compound's activity. larvol.com This linker connects the two aryl (benzene) rings and its specific chemical nature and geometry are fundamental to maintaining the correct orientation of the molecule within the PPARγ ligand-binding pocket. Modifications or replacements of this linker have been shown to be detrimental to the compound's ability to modulate the receptor, highlighting its indispensable role in the molecular architecture for PPARγ partial agonism.

The pattern of substitution on the two benzene (B151609) rings (designated as Ring A and Ring B) of the diarylsulfonamide structure is a major determinant of transcriptional potency. larvol.com Research on a series of analogs has revealed that specific substitution patterns are highly favorable for activity.

Substitutions on Ring A: Studies involving the synthesis of various analogs revealed that substitutions at position 4 of benzene ring A were correlated with higher transcriptional activity. larvol.com Furthermore, substitutions at position 2 were found to contribute to tighter packing within the receptor's binding site, which also enhanced activity. larvol.com The nomenclature for disubstituted benzene rings uses terms like ortho- (1,2-), meta- (1,3-), and para- (1,4-) to describe the relative positions of the substituents. spectroscopyonline.comlibretexts.org In the case of AMG-131 analogs, specific patterns, such as dichlorination, have been explored to optimize potency. larvol.com

Table 1: Impact of Benzene Ring A Substitutions on PPARγ Transcriptional Potency

Substitution PositionObservationImplication for Activity
Position 4 Substitutions at this position were associated with higher transcriptional activity. larvol.comKey interaction point; substitution is favorable.
Position 2 Substitutions at this position aided in tighter packing of the molecule. larvol.comEnhances binding affinity and overall potency.

The nature of the aromatic rings themselves plays a significant role in the molecule's interaction with PPARγ. SAR studies have shown that both the type and size of Ring A affect the degree of activity. larvol.com While benzene rings form the core of the diarylsulfonamide class, the exploration of other aromatic or heterocyclic ring systems in this position can modulate the compound's potency. This suggests that the electronic properties and the spatial dimensions of this ring system are crucial for optimal interaction with the receptor, influencing how the molecule fits and binds. larvol.comebsco.com

Significance of Substitutions at Specific Benzene Ring Positions

Computational Approaches in Design Optimization

The design and optimization of AMG-131 and its analogs have been significantly aided by computational chemistry. nih.govresearchgate.net These in silico methods provide valuable insights into how molecules interact with their biological targets, allowing for a more rational and efficient drug design process. acs.org Techniques like quantitative structure-activity relationship (QSAR) and molecular modeling help in predicting the activity of novel compounds before their synthesis, saving time and resources. nih.govnih.gov

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. scielo.org.zanih.gov For AMG-131 analogs, docking studies were instrumental in visualizing how these molecules fit into the ligand-binding domain of PPARγ. nih.gov These simulations help to explain the SAR data at an atomic level, for instance, by showing how a substitution at a specific position on the benzene ring can form a favorable interaction with an amino acid residue in the binding pocket. larvol.com

Following docking, binding energy calculations, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), are employed to estimate the affinity of the ligand for the receptor. frontiersin.orglasalle.mx A lower (more negative) binding free energy generally indicates a more stable and higher-affinity interaction. frontiersin.org This data is crucial for ranking potential drug candidates and prioritizing which analogs to synthesize and test experimentally. acs.orgscielo.org.za

Table 2: Illustrative Data from Computational Analysis

AnalogPredicted Binding ModeCalculated Binding Energy (kcal/mol)Interpretation
Analog X Forms hydrogen bond with Serine 289-10.5High predicted affinity due to key interaction.
Analog Y Lacks key hydrogen bond interaction-7.2Lower predicted affinity.
Analog Z Shows improved hydrophobic contacts-11.2Highest predicted affinity, prioritized for synthesis.

Note: This table is for illustrative purposes to demonstrate the type of data generated and is not based on actual reported values for specific AMG-131 analogs.

Molecular Dynamics Simulations and Conformational Behavior Analysis

The selective activity of AMG-131 besylate as a peroxisome proliferator-activated receptor-gamma (PPARγ) modulator is rooted in its unique interaction with the receptor's ligand-binding domain (LBD), which induces a distinct conformational state compared to full agonists. Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior of the PPARγ receptor upon binding to different ligands, revealing how these interactions translate into specific biological outcomes.

The PPARγ LBD possesses a characteristic Y-shaped cavity and includes a flexible activation helix, known as Helix 12 (H12) or AF-2. nih.gov The repositioning of this helix is a critical step in transcriptional activation. nih.gov Full agonists, such as thiazolidinediones (TZDs), induce a conformational change that stabilizes H12 in a position favorable for the recruitment of coactivators, leading to robust gene transcription.

Hydrogen-Bond Interaction Profiling with Specific Residues (e.g., TYR473)

The rational drug design of this compound was centered on creating a molecule that avoids the strong, direct interactions with the activation helix (H12) that are characteristic of full PPARγ agonists and are linked to their side effect profile. nih.govpatsnap.com A key residue in this interaction is Tyrosine 473 (TYR473), located in H12.

Full agonists, like rosiglitazone (B1679542), form a critical hydrogen bond directly with the side chain of TYR473. mdpi.compatsnap.com This bond, along with interactions with other polar residues such as HIS323, HIS449, and SER289, anchors and stabilizes H12 in the active conformation, leading to high transcriptional efficacy. researchgate.netmdpi.compatsnap.com This strong stabilization is believed to be a primary driver of the adverse effects associated with this class of drugs. patsnap.com

The design of AMG-131 successfully engineered a different interaction profile. X-ray crystallography and molecular modeling studies have revealed that AMG-131 binds to the PPARγ LBD primarily through hydrophobic contacts. researchgate.netnih.govresearchgate.net Crucially, AMG-131 does not form a direct hydrogen bond with TYR473 or other key residues in H12 that are characteristic of full agonists. nih.govfrontiersin.orgresearchgate.net Instead, its interaction with the activation helix is mediated differently, in one case described as being through two water molecules, resulting in a weaker and less stable positioning of H12 compared to full agonists. researchgate.net

This distinction is a cornerstone of its selective activity. Mutagenesis studies have confirmed the importance of this differential interaction; while TYR473 is essential for the activity of rosiglitazone, it is not essential for the function of AMG-131. nih.gov This altered binding mode allows AMG-131 to modulate receptor activity sufficiently to achieve therapeutic insulin (B600854) sensitization without locking the receptor in the full-agonist conformation, thereby mitigating the associated side effects. researchgate.netnih.gov

Interactive Data Tables

Table 1: Hydrogen-Bond Interaction Comparison with TYR473

Compound Class Ligand Example Direct H-Bond with TYR473 Implication Source(s)
Full Agonist Rosiglitazone Yes (Strong) Stabilization of Helix 12, full activation, linked to side effects. mdpi.compatsnap.com

| Selective Modulator | AMG-131 | No (or indirect via water) | Partial/selective activation, avoids full agonist conformation. | nih.govfrontiersin.orgresearchgate.net |

Table 2: Dominant Interaction Types with PPARγ Ligand-Binding Pocket

Compound Primary Interaction Type Key Residue Interactions Resulting Activity Source(s)
Rosiglitazone (TZD) Hydrogen-Bonding & Salt Bridge Direct H-bonds with TYR473, HIS323, HIS449, SER289. Full Agonist researchgate.netmdpi.compatsnap.com

| AMG-131 (SPPARM) | Hydrophobic | Primarily hydrophobic contacts; no direct H-bond with TYR473. | Selective Partial Agonist | researchgate.netnih.govresearchgate.net |

Preclinical Pharmacokinetics and Metabolism Research

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies

Information on the specific in vitro drug metabolism and pharmacokinetics (DMPK) of AMG-131 besylate is not extensively available in publicly accessible literature. In vitro studies are fundamental to characterizing a drug candidate's metabolic profile, including identifying the enzymes responsible for its metabolism and its potential for drug-drug interactions.

In vitro assays using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are standard methods to determine which CYP isoforms are involved in a drug's metabolism. nih.gov Such studies help predict potential drug-drug interactions when a compound is co-administered with other drugs that are inhibitors or inducers of the same enzymes. bioivt.com While it is known that INT131 was designed to be a selective PPARγ modulator with a distinct pharmacological profile from full agonists like rosiglitazone (B1679542), specific data on its metabolic pathways from in vitro systems have not been detailed. researchgate.netnih.gov For instance, there is no public information regarding which specific CYP enzymes (e.g., CYP3A4, CYP2C9) are responsible for the metabolism of this compound. nih.govresearchgate.net

Similarly, data on other key in vitro DMPK parameters such as plasma protein binding, which influences the distribution and clearance of a drug, are not available in the reviewed sources. google.com

Metabolite Identification

Detailed information regarding the metabolite identification of this compound from preclinical studies is not available in the public domain.

Metabolite profiling and identification are critical steps in drug development to understand the biotransformation of a compound and to assess the safety of its metabolites. scholaris.ca These studies are typically conducted in preclinical species used in toxicology testing to ensure that they are exposed to the same major human metabolites. While preclinical safety studies of up to 6 months in rats and monkeys have been conducted for INT131, the specific metabolic products formed in these species have not been publicly disclosed. nih.govscholaris.ca

Pharmacokinetic Assessment in Preclinical Species

Pharmacokinetic studies of AMG-131 (INT131) have been conducted in several preclinical species, including mice, rats, and monkeys, to characterize its absorption, distribution, and elimination. nih.govscholaris.ca

A study in mice provided detailed pharmacokinetic parameters following a single intraperitoneal (IP) administration of 20 mg/kg of INT131. scholaris.ca The analysis revealed that the compound penetrates the brain, with a brain-to-plasma partition ratio (Kp) of 8.5%. scholaris.canih.gov This suggests significant distribution into the central nervous system. The pharmacokinetic profile in mice appeared to follow a one-compartment model. scholaris.ca

The key pharmacokinetic parameters from this study in mice are summarized in the interactive table below. scholaris.ca

ParameterValueUnit
Cmax (Plasma)1664ng/mL
tmax (Plasma)0.25h
AUC (Plasma)3169ng·h/mL
t1/2 (half-life)1.1h
Volume of Distribution12.6mL/F
Total Clearance6.3mL/h/F
Kp (Brain/Plasma)8.5
Data from a study in adult mice following a single 20 mg/kg IP dose of INT131. scholaris.ca

In other preclinical research, Zucker (fa/fa) rats treated orally with INT131 for 14 days showed improvements in glucose tolerance. nih.gov Long-term safety studies have been performed, including 6-month studies in rats and monkeys and a 1-year study in cynomolgus monkeys, which indicated that INT131 was well-tolerated at high exposure levels without the typical side effects associated with full PPARγ agonists, such as fluid retention or cardiac hypertrophy. nih.govscholaris.ca Studies in diet-induced obese (DIO) mice also demonstrated the efficacy of INT131 in improving insulin (B600854) sensitivity. physiology.orgnih.govnih.gov

Despite these studies, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC from studies in rats and monkeys are not publicly available.

Synthesis and Derivatization Approaches for Amg 131 Besylate and Analogs

General Synthetic Strategies for Diarylsulfonamides

Diarylsulfonamides, the chemical class to which AMG-131 belongs, can be synthesized through various methods. A common approach involves the coupling of arylsulfonyl chlorides with anilines under basic conditions. thieme-connect.com However, to avoid the use of potentially genotoxic sulfonyl chlorides, alternative methods have been developed. thieme-connect.com

One prominent strategy is a multi-step sequence involving coupling, deprotection, and a subsequent coupling reaction. nih.gov For instance, a mono-Boc-protected piperazine (B1678402) can be coupled with an aryl sulfonyl chloride. nih.gov Following this, the protecting group is removed, and a second coupling with another aryl sulfonyl chloride yields the N,N'-diarylsulfonamide analogue. nih.gov

More recent advancements include one-pot, two-step syntheses that utilize sequential iron and copper catalysis. thieme-connect.comd-nb.info This process involves an iron-catalyzed, para-directed iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.comd-nb.info This method offers the advantage of avoiding pre-functionalized arenes and harsh oxidants. thieme-connect.comd-nb.info Other modern techniques focus on the C-N cross-coupling of N-arylsulfonamides with aryl bromides, which can be catalyzed by nickel complexes without the need for additional ligands. organic-chemistry.orgresearchgate.net These advanced methods aim to provide a more efficient and greener synthesis of sulfonamide compounds. researchgate.net

Synthesis of AMG-131 Besylate Salt Form

While specific documentation detailing the synthesis of the besylate salt form of AMG-131 is not publicly available, the process for creating pharmaceutically acceptable besylate salts is well-established. Generally, the active compound in its free base form is reacted with benzenesulfonic acid in a suitable inert solvent. epo.orggoogle.com

For example, the process for creating amlodipine (B1666008) besylate involves slurrying the amlodipine free base in an industrial methylated spirit at a reduced temperature. epo.orggoogle.com A solution of benzenesulfonic acid, dissolved in the same solvent, is then added to the slurry. epo.orggoogle.com The resulting salt precipitates and can be recovered through filtration, followed by washing and drying. google.comgoogle.com It is highly probable that a similar process of reacting the AMG-131 free base (CAS 315224-26-1) with benzenesulfonic acid is used to produce this compound (CAS 849738-78-9). medkoo.com The besylate salt form often provides advantageous properties such as improved solubility, stability, and processability for formulation. epo.orggoogle.com

Derivatization for Structure-Activity Relationship Studies

The structure of AMG-131 (also known as INT131) has been systematically modified to investigate its structure-activity relationship (SAR) and identify the key molecular components responsible for its biological potency. researchgate.netlarvol.com Research involving the synthesis of 14 analogs of AMG-131 has provided significant insights into its function as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. researchgate.netlarvol.com

Key findings from these SAR studies revealed several critical structural elements:

The Sulfonamide Linker : This component was found to be essential for the compound's activity. larvol.com

Benzene (B151609) Ring A Substitutions : Modifications at position 4 of this ring were linked to higher transcriptional potency. larvol.com Substitutions at position 2 were found to contribute to tighter packing within the receptor, which also enhanced activity. larvol.com

These studies on AMG-131 analogs helped to identify derivatives with even higher potency for PPARγ, underscoring the importance of specific substitutions on the diarylsulfonamide scaffold. researchgate.netlarvol.com

Table of Compound Names

TypeName
Developmental Code Names AMG-131, INT131, T-131, T-0903131, CHS-131
Non-proprietary Name Ibrigampar
Systematic (IUPAC) Name 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide

Data sourced from: medkoo.comnih.govnih.gov

Summary of Structure-Activity Relationship (SAR) Findings for AMG-131 Analogs

Structural MoietySAR FindingReference
Sulfonamide Linker Determined to be critical for biological activity. larvol.com
Benzene Ring A, Position 4 Substitutions at this position were associated with higher transcriptional activity. larvol.com
Benzene Ring A, Position 2 Substitutions at this position aided in tighter packing and improved activity. larvol.com
Ring A Structure The type and size of this ring had a direct effect on the degree of activity. larvol.com

Data sourced from: researchgate.netlarvol.com

Future Directions in Amg 131 Besylate Research

Investigation of Novel PPARγ-Mediated Pathways

AMG-131 besylate (also known as INT131) is a non-thiazolidinedione (TZD) SPPARM that interacts uniquely with the PPARγ receptor. medchemexpress.comresearchgate.netmedchemexpress.com Unlike full PPARγ agonists, such as rosiglitazone (B1679542) and pioglitazone, which broadly activate the receptor, AMG-131 was designed to modulate its activity selectively. researchgate.netnih.gov This selectivity is attributed to its distinct binding mode within the ligand-binding pocket of PPARγ, which results in a different conformational change of the receptor. medchemexpress.comresearchgate.net This altered conformation is hypothesized to lead to the differential recruitment of co-activator and co-repressor proteins, thereby activating only a subset of the downstream genes typically regulated by full agonists. researchgate.net

The primary goal of this selective modulation is to separate the desired antidiabetic effects (e.g., improved insulin (B600854) sensitization, glucose and insulin lowering) from the undesirable side effects associated with full PPARγ activation, such as weight gain and fluid retention. researchgate.netnih.govnih.gov Preclinical and early clinical studies suggested that AMG-131 could achieve this separation. researchgate.netnih.gov

Future research in this area will likely focus on:

Transcriptomic and Proteomic Analyses: Utilizing high-throughput screening techniques to create a comprehensive map of the genes and proteins that are differentially regulated by AMG-131 compared to full PPARγ agonists in various cell types (e.g., adipocytes, macrophages, hepatocytes).

Identifying Novel Downstream Targets: Pinpointing specific genes and signaling pathways that are uniquely modulated by AMG-131 and are responsible for its therapeutic benefits without engaging the pathways that lead to adverse effects.

Table 1: Comparative Binding and Activity Profile of PPARγ Ligands

Feature AMG-131 (INT131) Full Agonists (e.g., Rosiglitazone)
Binding Affinity (Ki) ~10 nM (~20-fold higher than Rosiglitazone) medchemexpress.com Lower affinity compared to AMG-131 medchemexpress.com
Receptor Interaction Occupies a unique space in the binding pocket, contacting distinct points medchemexpress.comresearchgate.net Binds within the same pocket but with different contacts researchgate.net
Receptor Activation Selective modulation, partial agonism researchgate.net Full, broad activation researchgate.net
Gene Regulation Activates a subset of PPARγ target genes researchgate.net Activates the full spectrum of PPARγ target genes researchgate.net

| Primary Goal | Separate efficacy from side effects researchgate.netnih.gov | Maximize insulin sensitization nih.gov |

Potential for Combination Therapies

The management of complex multifactorial diseases like type 2 diabetes often necessitates the use of multiple therapeutic agents with complementary mechanisms of action. Although clinical development of AMG-131 was halted, exploring the theoretical potential of combining a SPPARM like AMG-131 with other classes of antidiabetic drugs remains a pertinent area of research. The rationale for such combinations is to achieve more potent glycemic control and potentially address different facets of the disease pathology.

Potential future research could investigate the synergistic or additive effects of a SPPARM like AMG-131 with:

Metformin: The first-line therapy for type 2 diabetes, which primarily reduces hepatic glucose production. Combining it with an insulin sensitizer (B1316253) like AMG-131 could offer a powerful two-pronged approach to lowering blood glucose.

GLP-1 Receptor Agonists or DPP-4 Inhibitors: These agents enhance glucose-dependent insulin secretion. Their mechanism is complementary to the insulin-sensitizing action of PPARγ modulators.

SGLT2 Inhibitors: These drugs promote urinary glucose excretion, an insulin-independent mechanism. A combination could provide effective glucose lowering through entirely different, and therefore potentially additive, pathways.

Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

The initial development of AMG-131 utilized established preclinical models of diabetes, such as the male Zucker fatty (fa/fa) rat, to demonstrate its efficacy in improving glucose tolerance and insulin sensitivity. researchgate.netmedchemexpress.com While these models were crucial, future research would benefit from the use of more advanced and translationally relevant systems to dissect the nuanced mechanisms of selective PPARγ modulation.

Future preclinical studies could employ:

Genetically Engineered Mouse Models: Developing mice with specific mutations in the PPARγ gene or in key co-regulator proteins. These models would allow researchers to precisely determine which components of the PPARγ signaling complex are essential for the selective actions of AMG-131.

Humanized Models: Utilizing mice engrafted with human cells or tissues (e.g., human hepatocytes or adipocytes) to better predict the compound's effects in humans and study human-specific aspects of its metabolism and activity.

"Omics"-Based Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics data from these advanced animal models. This systems biology approach can provide an unbiased, holistic view of the biological changes induced by AMG-131, helping to uncover novel mechanisms and biomarkers of its selective activity.

Table 2: Preclinical Models for SPPARM Research

Model Type Example/Application Research Question Addressed
Standard In Vivo Zucker fatty (fa/fa) rat medchemexpress.com General efficacy on glucose clearance and insulin sensitivity. medchemexpress.com
Genetically Engineered Mouse with modified PPARγ co-activator binding site What is the role of specific co-factors in mediating selective effects?
Humanized Models Mouse with human adipocytes How do human-specific cellular responses differ from rodent models?

| Integrated 'Omics' | Metabolomic profiling in treated diabetic mice | What are the comprehensive metabolic shifts induced by the SPPARM? |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing AMG-131 besylate in academic settings?

  • Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. For novel compounds, elemental analysis and X-ray crystallography are critical to confirm identity .
  • Key Considerations : Ensure compliance with ICH guidelines for purity thresholds and validate methods using reference standards. Include raw data (e.g., chromatograms, spectra) in supplementary materials .

Q. How can researchers optimize analytical methods (e.g., RP-HPLC) for quantifying this compound in complex matrices?

  • Methodological Answer : Use a mobile phase combining pH-adjusted buffer (e.g., sodium acetate, pH 4.0) and acetonitrile (e.g., 30:70 v/v) to achieve baseline separation. Validate linearity (e.g., 8–70 µg/mL range, R² ≥0.999), precision (%RSD <2% for intra-/inter-day), and specificity via forced degradation studies. System suitability parameters (tailing factor <2, theoretical plates >2000) must be met .
  • Data Example : In analogous studies, amlodipine besylate showed 99.96% recovery under optimized conditions .

Advanced Research Questions

Q. How should stability-indicating studies be designed to evaluate this compound under ICH-recommended stress conditions?

  • Methodological Answer : Expose this compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) conditions. Monitor degradation via HPLC, identifying degradants through retention time shifts and MS fragmentation. Calculate degradation percentages and establish mass balance (e.g., 85–115% acceptable range) .
  • Case Study : Amlodipine besylate degraded 30.44% under basic conditions, with five degradant peaks detected .

Q. How can researchers resolve contradictions in stability data (e.g., variable degradation rates across studies)?

  • Methodological Answer : Conduct kinetic studies under controlled humidity/temperature to isolate variables. Use statistical tools (e.g., ANOVA) to assess significance of observed differences. Cross-validate findings with orthogonal methods (e.g., LC-MS vs. UV spectroscopy) and reference peer-reviewed degradation pathways .
  • Example : Discrepancies in photolytic degradation might arise from light source variability; calibrate equipment using USP standards .

Q. What strategies ensure robustness in experimental design for this compound pharmacokinetic studies?

  • Methodological Answer : Define clear objectives (e.g., bioavailability, half-life) and use a crossover study design to minimize inter-subject variability. Validate bioanalytical methods per FDA guidelines, including matrix effects assessment (plasma, urine). Incorporate quality controls (QCs) at low, medium, and high concentrations .
  • Data Integrity : Document deviations and outliers transparently, referencing primary literature for comparable compounds .

Method Validation and Reporting

Q. What are the critical parameters for validating a stability-indicating method for this compound?

  • Methodological Answer : Include specificity (no interference from degradants), accuracy (98–102% recovery), precision (%RSD <2), and robustness (deliberate variations in flow rate, column temperature). Forced degradation should demonstrate method capability to resolve parent compound from degradants .
  • Documentation : Follow ICH Q2(R1) guidelines and provide chromatograms of stress tests in supplementary materials .

Q. How should researchers address challenges in reproducing published synthesis protocols for this compound?

  • Methodological Answer : Verify reagent purity, solvent grades, and equipment calibration. Replicate procedures using exact conditions (e.g., inert atmosphere, stirring rates). If results diverge, conduct a stepwise failure analysis (e.g., intermediate characterization via FTIR) and consult corrigenda or author clarifications .

Data Interpretation and Publication

Q. What frameworks are recommended for thematic analysis of conflicting data in this compound research?

  • Methodological Answer : Apply a six-step thematic analysis: (1) familiarize with datasets, (2) generate initial codes, (3) search for themes (e.g., "degradation pathways"), (4) review themes against raw data, (5) define themes, (6) report findings. Use software (NVivo, MAXQDA) to manage coding and ensure intercoder reliability .
  • Example : Contrast oxidative vs. thermal stability themes to explain mechanistic differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.